molecular formula C₃₄H₄₈O₂₃ B1139739 4-Methylumbelliferyl |A-D-Cellotetroside CAS No. 84325-19-9

4-Methylumbelliferyl |A-D-Cellotetroside

Cat. No.: B1139739
CAS No.: 84325-19-9
M. Wt: 824.73
InChI Key:
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Description

4-Methylumbelliferyl |A-D-Cellotetroside is a synthetic compound widely used in biochemical research. It is a derivative of 4-methylumbelliferone, a coumarin derivative known for its fluorescent properties. This compound is particularly useful as a substrate in enzymatic assays due to its ability to release a fluorescent product upon enzymatic cleavage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl |A-D-Cellotetroside typically involves the glycosylation of 4-methylumbelliferone with a cellotetraose derivative. The reaction is usually carried out under mild acidic conditions to facilitate the formation of the glycosidic bond. Common reagents used in this synthesis include glycosyl donors like trichloroacetimidates and catalysts such as Lewis acids.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, including high-performance liquid chromatography (HPLC), are employed to verify the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl |A-D-Cellotetroside undergoes various chemical reactions, including:

    Hydrolysis: Enzymatic hydrolysis by glycosidases releases 4-methylumbelliferone, which fluoresces under UV light.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.

Common Reagents and Conditions

    Hydrolysis: Glycosidases such as cellulases and β-glucosidases are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride may be employed.

Major Products

The primary product of enzymatic hydrolysis is 4-methylumbelliferone, which is easily detectable due to its fluorescent properties.

Scientific Research Applications

4-Methylumbelliferyl |A-D-Cellotetroside has a wide range of applications in scientific research:

    Chemistry: Used as a substrate in enzymatic assays to study glycosidase activity.

    Biology: Employed in the detection of cellulase activity in various organisms.

    Medicine: Utilized in diagnostic assays to detect enzyme deficiencies.

    Industry: Applied in the quality control of industrial enzymes used in biofuel production and food processing.

Mechanism of Action

The primary mechanism of action for 4-Methylumbelliferyl |A-D-Cellotetroside involves its enzymatic hydrolysis by glycosidases. The enzyme cleaves the glycosidic bond, releasing 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be quantitatively measured, providing insights into enzyme activity and kinetics.

Comparison with Similar Compounds

Similar Compounds

    4-Methylumbelliferyl β-D-glucuronide: Another glycosidic derivative used in similar enzymatic assays.

    4-Methylumbelliferyl β-D-galactopyranoside: Used to study β-galactosidase activity.

    4-Methylumbelliferyl β-D-cellobioside: Similar to 4-Methylumbelliferyl |A-D-Cellotetroside but with a shorter glycosidic chain.

Uniqueness

This compound is unique due to its specific application in studying cellulase activity. Its longer glycosidic chain makes it particularly suitable for assays involving complex polysaccharides, providing more detailed insights into enzyme-substrate interactions.

Properties

IUPAC Name

7-[(2S,4R,5S)-5-[(2S,4R,5S)-5-[(2S,4R,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H48O23/c1-10-4-18(39)50-13-5-11(2-3-12(10)13)49-31-25(46)21(42)28(15(7-36)52-31)56-33-27(48)23(44)30(17(9-38)54-33)57-34-26(47)22(43)29(16(8-37)53-34)55-32-24(45)20(41)19(40)14(6-35)51-32/h2-5,14-17,19-38,40-48H,6-9H2,1H3/t14?,15?,16?,17?,19-,20+,21-,22-,23-,24?,25?,26?,27?,28-,29-,30-,31-,32+,33+,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSZKXHJJYJMLH-VTVLNYHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3C([C@H]([C@@H](C(O3)CO)O[C@H]4C([C@H]([C@@H](C(O4)CO)O[C@H]5C([C@H]([C@@H](C(O5)CO)O[C@H]6C([C@H]([C@@H](C(O6)CO)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H48O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858114
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

824.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84325-19-9
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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